(+)-Bisdechlorogeodin
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Overview
Description
(+)-bisdechlorogeodin is a bisdechlorogeodin. It is an enantiomer of a (-)-bisdechlorogeodin.
Scientific Research Applications
Germanium Sesquioxide
- Chemistry and Anticancer Properties : Germanium sesquioxide, an organogermanium compound, shows promising anticancer effects. It induces interferon-gamma, enhances natural killer cell activity, and inhibits tumor and metastatic growth. This compound is assimilated orally and cleared rapidly without evident toxicity, making it a potential candidate for clinical trials in cancer treatment (Kaplan et al., 2004).
Polyketide Metabolites from Marine Fungus
- Cytotoxic Properties : Research has identified new polyketide natural products, including 2′-hydroxy bisdechlorogeodin, from marine fungi. These compounds have shown cytotoxicity towards human acute lymphatic leukemia cells. Such findings highlight the potential of marine-derived compounds in developing new anticancer agents (Zhou et al., 2021).
Sulochrin Oxidase and Bisdechlorogeodin
- Enzymatic Synthesis : Sulochrin oxidase, isolated from certain fungi, catalyzes the formation of (+)- and (-)-bisdechlorogeodin. The enzyme's properties, including molecular weight and substrate specificity, have been characterized, providing insights into the enzymatic processes involving bisdechlorogeodin and related compounds (Nordlöv & Gatenbeck, 1982).
Bisphosphonates and Antitumor Activity
- Inducing Apoptosis in Myeloma Cells : Bisphosphonates, used to prevent bone resorption, have been shown to induce apoptosis in human myeloma cell lines. This discovery raises the possibility of direct anti-tumor effects of bisphosphonates in vivo, expanding their potential therapeutic applications beyond bone diseases (Shipman et al., 1997).
properties
Molecular Formula |
C17H14O7 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl (2S)-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |
InChI |
InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3/t17-/m0/s1 |
InChI Key |
JCMPRFCVZKOFIT-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O[C@@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |
SMILES |
CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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